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molecular formula C16H12F3NO3 B8712243 3-Formyl-N-{[4-(trifluoromethoxy)phenyl]methyl}benzamide CAS No. 920536-20-5

3-Formyl-N-{[4-(trifluoromethoxy)phenyl]methyl}benzamide

Cat. No. B8712243
M. Wt: 323.27 g/mol
InChI Key: PANLXXIRZZRBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163768B2

Procedure details

to a solution of 300 mg of 3-carboxybenzaldehyde (2 mmoles) and 382 mg of 4-(trifluoromethoxy)benzylamine (2 mmoles) in 5 ml of DCM is successively added 540 mg of 1-hydroxybenzotriazole (HOBt) (4 mmoles) and 0.63 mg of diisopropylcarbodiimide (DIC) (4 mmoles). The reaction mixture is stirred overnight at room temperature and then poured into 20 ml of 10% KH2SO4 solution. The mixture is extracted twice with 15 ml of ethyl acetate. The combined organic extracts are washed with 20 ml of water and 20 ml of brine, dried over MgSO4 and concentrated giving 670 mg of 3-formyl-N-(4-trifluoromethoxy-benzyl)-benzamide (yield=85%). Analytical LC/MS method A: ([M+H]+): 324, RT: 5.24 min (gradient 5 to 85% acetonitrile in 7 min). Compound 60 is prepared as described for example 2 starting with 21.3 mg of of N-Boc-3,5-diketopiperidine (0.1 mmole), 8.3 mg 3-aminopyrazole (0.1 mmole) and 32.3 mg of 3-formyl-N-(4-trifluoromethoxy-benzyl)-benzamide (0.1 mmole) in a mixture of 0.5 ml of ethanol and 0.5 ml of DMF, resulting in 22.5 mg of product 60 after purification by preparative LC/MS. (method A, yield=38%). Analytical LC/MS method A: ([M+H]+): 484, RT: 2.51 min (gradient 2 to 80% acetonitrile in 7 min).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step Two
Quantity
540 mg
Type
reactant
Reaction Step Three
Quantity
0.63 mg
Type
reactant
Reaction Step Four
[Compound]
Name
KH2SO4
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([OH:3])=O.[F:12][C:13]([F:24])([F:23])[O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][NH2:20])=[CH:17][CH:16]=1.ON1C2C=CC=CC=2N=N1.C(N=C=NC(C)C)(C)C>C(Cl)Cl>[CH:7]([C:6]1[CH:5]=[C:4]([CH:11]=[CH:10][CH:9]=1)[C:1]([NH:20][CH2:19][C:18]1[CH:21]=[CH:22][C:15]([O:14][C:13]([F:12])([F:23])[F:24])=[CH:16][CH:17]=1)=[O:3])=[O:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
382 mg
Type
reactant
Smiles
FC(OC1=CC=C(CN)C=C1)(F)F
Step Three
Name
Quantity
540 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
0.63 mg
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Five
Name
KH2SO4
Quantity
20 mL
Type
reactant
Smiles
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 15 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with 20 ml of water and 20 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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